2-(3-Bromophenyl)-1,3-thiazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and the overall yield of the reaction .Molecular Structure Analysis
This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the molecule .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity with other compounds and the conditions under which these reactions occur .Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its stability under various conditions .Scientific Research Applications
Synthesis and Transformation of Azole Derivatives
2-(3-Bromophenyl)-1,3-thiazole-4-carbaldehyde, as a thiazole derivative, is part of a class of compounds with broad applications in synthesis and transformation processes. Research emphasizes the synthesis and transformation of 4-phosphorylated azole derivatives, including thiazoles. These derivatives exhibit a wide range of chemical and biological properties, making them key components in the development of complex molecules and synthetic drugs characterized by various types of biological activities (Abdurakhmanova et al., 2018).
Synthesis of Fused Heterocycles
Thiazole derivatives are also crucial in the synthesis of fused heterocycles, a process essential for producing diverse heterocyclic compounds. These compounds, including 1-benzofurans, indoles, 1-benzothiophenes, and more, are derived from the synthetic potential of compounds like 2-(3-Bromophenyl)-1,3-thiazole-4-carbaldehyde. The ability to create these complex structures highlights the significance of thiazole derivatives in medicinal chemistry and drug development (Petrov & Androsov, 2013).
Biological and Pharmacological Importance
Thiazole derivatives are noted for their broad spectrum of biological activities, making them compounds of great importance in medicinal chemistry. The fusion of (thio)urea and benzothiazole groups, for instance, results in compounds with enhanced physicochemical and biological properties. These compounds find application in various therapeutic domains, including the treatment of rheumatoid arthritis and systemic lupus erythematosus, and as fungicides and herbicides. This underlines the biological and pharmacological significance of thiazole derivatives in drug design and synthesis (Rosales-Hernández et al., 2022).
Antioxidant and Anti-inflammatory Applications
Further research into thiazole derivatives demonstrates their potential as antioxidant and anti-inflammatory agents. Studies have indicated that certain benzofused thiazole analogues, synthesized through specific reactions, exhibit distinct anti-inflammatory and antioxidant activities. This research opens up new avenues for these compounds in therapeutic applications, particularly in combating oxidative stress and inflammation-related disorders (Raut et al., 2020).
Pharmacological Potential of Thiadiazole and Oxadiazole Heterocycles
1,3,4-Thiadiazole and oxadiazole heterocycles are recognized as crucial pharmacophore scaffolds with diverse pharmacological potential. Their structural versatility and wide range of possible chemical modifications make them essential components in the development of new drug-like molecules. These compounds have been identified as significant due to their antimicrobial, anti-inflammatory, analgetic, antitumor, antitubercular, and antiviral activities, further highlighting the extensive applicability of thiazole derivatives in medicinal chemistry and drug discovery (Lelyukh, 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(3-bromophenyl)-1,3-thiazole-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNOS/c11-8-3-1-2-7(4-8)10-12-9(5-13)6-14-10/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXSRZKASQSOPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC(=CS2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366639 |
Source
|
Record name | 2-(3-Bromophenyl)-1,3-thiazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)-1,3-thiazole-4-carbaldehyde | |
CAS RN |
750624-69-2 |
Source
|
Record name | 2-(3-Bromophenyl)-1,3-thiazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.